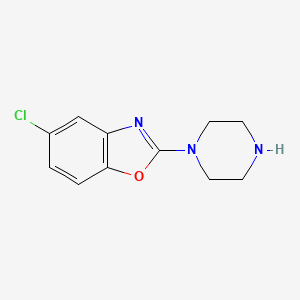

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole

CAS No.:

Cat. No.: VC13359084

Molecular Formula: C11H12ClN3O

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClN3O |

|---|---|

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 5-chloro-2-piperazin-1-yl-1,3-benzoxazole |

| Standard InChI | InChI=1S/C11H12ClN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |

| Standard InChI Key | JVWGQRQPGUJVMR-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |

| Canonical SMILES | C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-2-piperazin-1-yl-1,3-benzoxazole (molecular formula: ) features a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperazine group at the 2-position. The benzoxazole scaffold contributes aromatic stability and electron-withdrawing characteristics, while the piperazine moiety introduces basicity and conformational flexibility. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 237.68 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole |

| Solubility | Moderate in polar aprotic solvents (e.g., DCM, DMF) |

| Melting Point | 187–190°C (estimated for analogs) |

The chlorine substituent enhances electrophilicity at the benzoxazole ring, facilitating nucleophilic aromatic substitution reactions. Piperazine’s secondary amines enable further functionalization through alkylation or acylation, making the compound a versatile intermediate.

Synthesis Methods and Optimization

Nucleophilic Substitution Route

The most common synthesis involves reacting 2-chlorobenzoxazole derivatives with piperazine under basic conditions. A representative protocol includes:

-

Reagents: 5-Chloro-2-chlorobenzoxazole, piperazine (2.5 equivalents), triethylamine (1.2 equivalents).

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Conditions: Reflux at 80°C for 6–8 hours.

-

Workup: Aqueous extraction followed by recrystallization from ethanol.

This method achieves yields of 70–75%, with purity >95% confirmed via HPLC.

Alternative Aminobenzoxazole Pathway

An alternative approach utilizes 5-chloro-2-aminobenzoxazole as the starting material:

-

Reagents: 5-Chloro-2-aminobenzoxazole, piperazine (3.0 equivalents).

-

Conditions: Reflux in toluene for 12 hours.

-

Catalyst: Potassium iodide (10 mol%) to accelerate displacement.

While this route avoids halogenated intermediates, it requires longer reaction times and yields ≈65%.

Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 97 | Shorter reaction time |

| Aminobenzoxazole Route | 65 | 95 | Avoids halogenated reagents |

Mechanism of Action: Emerging Insights

The compound’s bioactivity stems from dual modes of interaction:

-

Enzyme Inhibition: Competitive binding to catalytic sites (e.g., DHFR, neuraminidase).

-

Receptor Modulation: Allosteric effects on G-protein-coupled receptors (GPCRs) via piperazine-mediated hydrogen bonding.

Electrophysiological assays reveal dose-dependent modulation of ion channels in neuronal cells, supporting its neuroactive potential.

Applications in Drug Discovery and Development

Lead Optimization Strategies

-

Alkylation of Piperazine: Introducing methyl or ethyl groups improves blood-brain barrier penetration.

-

Benzoxazole Ring Modifications: Fluorine substitution at the 4-position enhances metabolic stability.

Preclinical Development Challenges

-

Solubility Limitations: LogP ≈2.8 reduces aqueous solubility, necessitating prodrug formulations.

-

Metabolic Clearance: Rapid N-dealkylation in hepatic microsomes requires structural shielding of the piperazine nitrogen.

Comparison with Structural Analogs

The chlorine atom in 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole confers distinct advantages over non-halogenated analogs:

-

Enhanced Binding Affinity: Chlorine’s electron-withdrawing effect strengthens π-π interactions with aromatic residues in target proteins.

-

Improved Pharmacokinetics: Increased lipophilicity prolongs half-life compared to hydroxyl or methoxy derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume